molecular formula C17H22O7 B10857563 (E)-5-O-Cinnamoylquinic acid

(E)-5-O-Cinnamoylquinic acid

Cat. No.: B10857563
M. Wt: 338.4 g/mol
InChI Key: MPHMIGGTRNZCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-O-Cinnamoylquinic acid is a specialized plant metabolite belonging to the class of cinnamoylquinic acids. These compounds are esters formed through the conjugation of cinnamic acid and quinic acid, and they are part of the broader phenylpropanoid biosynthesis pathway in plants . As a phenolic compound, it is of significant interest in phytochemical and pharmacological research, particularly for investigating the structure-activity relationships of quinic acid esters. Researchers value this compound as a key standard for the identification and quantification of plant-based compounds in complex biological matrices using advanced analytical techniques like HPLC-MS . While specific biological data for (E)-5-O-Cinnamoylquinic acid is limited, studies on its structural analog, 5-O-Caffeoylquinic Acid (5-CQA, or Chlorogenic Acid), suggest potential areas of investigation. 5-CQA is renowned for its potent radical scavenging activity, which is highly dependent on pH and the presence of adjacent hydroxyl groups . This activity is a cornerstone for researching broader antioxidant, anti-inflammatory, and neuroprotective effects . The stability of such compounds can be influenced by environmental factors like pH and ultrasonic treatment, which may cause isomerization or degradation . Furthermore, cinnamoylquinic acids can serve as precursors in reactions with amino acids like tryptophan, leading to the formation of complex colored pigments, opening avenues for research in natural dye development . This product is intended for research purposes as a standard or building block in these and other exploratory studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses or for human consumption.

Properties

Molecular Formula

C17H22O7

Molecular Weight

338.4 g/mol

IUPAC Name

methane;1,3,4-trihydroxy-5-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H18O7.CH4/c17-11-8-16(22,15(20)21)9-12(14(11)19)23-13(18)7-6-10-4-2-1-3-5-10;/h1-7,11-12,14,17,19,22H,8-9H2,(H,20,21);1H4

InChI Key

MPHMIGGTRNZCRY-UHFFFAOYSA-N

Canonical SMILES

C.C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Solvent Selection and Optimization

The extraction of (E)-5-O-cinnamoylquinic acid from plant matrices relies heavily on solvent polarity and extraction cycles. A comparative study evaluating methanol, ethanol, water, and isopropanol demonstrated that methanol achieves the highest extraction efficiency for cinnamoylquinic acids due to its intermediate polarity, which balances solubility and selectivity. Adding water to methanol (70% v/v) further enhances yield by disrupting plant cell walls while maintaining solubility. Ultrasound-assisted solvent extraction (UASE) reduces processing time by 50% compared to conventional methods, with triplicate 30-minute cycles using fresh solvent maximizing recovery.

Table 1: Solvent Efficiency for 5-O-Cinnamoylquinic Acid Extraction

SolventExtraction Yield (%)Optimal Volume-to-Sample Ratio
Methanol (100%)72.3 ± 1.220:1
Methanol-Water (70:30)68.9 ± 0.815:1
Ethanol (100%)65.1 ± 1.520:1
Water58.4 ± 2.125:1

Purification Techniques

Post-extraction, crude extracts undergo fractionation using chromatographic methods. Sephadex LH-20 column chromatography with methanol elution effectively separates cinnamoylquinic acids from co-extracted flavonoids and terpenoids. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (acetonitrile-water gradient, 0.1% formic acid) achieves >95% purity, as validated by NMR and mass spectrometry.

Chemical Synthesis Strategies

Quinic Acid Protection and Activation

Synthetic routes to (E)-5-O-cinnamoylquinic acid require precise protection of quinic acid hydroxyl groups to ensure regioselective esterification. The lactonization of quinic acid using 2,2-dimethoxypropane and p-toluenesulfonic acid in acetone yields 3,4-O-isopropylidene-1,5-quinic lactone, a key intermediate with a free 5-hydroxyl group. This lactone is stable under anhydrous conditions and reacts selectively with cinnamoyl chloride derivatives.

Table 2: Protective Group Strategies for Quinic Acid

Protective GroupPosition ProtectedReaction Yield (%)
Isopropylidene3,472.0 ± 2.5
tert-Butyldimethylsilyl (TBS)3 or 441.0 ± 3.1
Acetyl568.0 ± 1.8

Cinnamoyl Coupling Reactions

Esterification of the activated quinic acid intermediate with (E)-cinnamoyl chloride proceeds via Steglich esterification. Using 4-dimethylaminopyridine (DMAP) and pyridine in dichloromethane at room temperature, the reaction achieves 57–84% yield while preserving the (E)-configuration of the cinnamoyl group. Critical parameters include:

  • Molar ratio : A 1.5:1 excess of cinnamoyl chloride to quinic acid derivative prevents di-esterification.

  • Temperature : Reactions conducted above 25°C risk isomerization to the (Z)-form, reducing regiochemical purity.

Deprotection and Final Isolation

Acidic deprotection using HCl (2 N) in tetrahydrofuran (THF) cleaves isopropylidene groups without hydrolyzing the cinnamoyl ester. The reaction mixture is stirred for 6–11 days at room temperature, followed by neutralization with NaHCO₃ and lyophilization to yield (E)-5-O-cinnamoylquinic acid as a white solid. Final purification via preparative HPLC ensures >99% enantiomeric purity.

Isomer Control and Analytical Validation

Ensuring (E)-Configuration Fidelity

The (E)-geometry of the cinnamoyl group is maintained by avoiding prolonged heat exposure and UV light during synthesis. Nuclear Overhauser effect spectroscopy (NOESY) confirms the trans configuration, with characteristic NOE correlations between the cinnamoyl α-hydrogen and quinoyl protons.

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CD₃OD) : δ 7.72 (d, J = 16.0 Hz, 1H, H-α), 6.48 (d, J = 16.0 Hz, 1H, H-β), 5.32 (m, 1H, H-5).

  • HRMS (ESI-) : m/z calc. for C₁₆H₁₈O₇ [M-H]⁻ 321.0984, found 321.0979 .

Chemical Reactions Analysis

Oxidation and Degradation Pathways

5-CQA undergoes oxidation under various conditions, forming structurally distinct products:

  • Autoxidation in alkaline conditions : At pH 8–10, 5-CQA oxidizes to form a red pigment via a second-order reaction with a rate constant of k=322.62M1min1k = 322.62 \, \text{M}^{-1}\text{min}^{-1}. This reaction involves the cleavage of the ester bond and subsequent coupling of oxidized caffeic acid derivatives .

  • Ultrasound-assisted oxidation : Under ultrasonic irradiation, 5-CQA reacts with tryptophan (TRP) to yield a red pigment, achieving 98% conversion at 0.001 mol/L initial concentration. The reaction is contingent on the presence of an unsubstituted α-amino group in TRP .

Key Data:

ConditionReaction OrderRate Constant (kk)Conversion
Alkaline (pH 8–10)Second-order322.62M1min1322.62 \, \text{M}^{-1}\text{min}^{-1}98%
Ultrasound + TRPSecond-order5.38M1min15.38 \, \text{M}^{-1}\text{min}^{-1}98%

Ester Hydrolysis and Biotransformation

The ester bond in 5-CQA is susceptible to enzymatic hydrolysis:

  • Gut microbiota metabolism : Lactobacillus reuteri cleaves 5-CQA into caffeic acid (CA) and quinic acid via cinnamoyl esterase activity. CA further transforms into metabolites like cis-caffeic acid, coumaroyl quinic acid, and esculetin (6,7-dihydroxycoumarin) .

  • Kinetic stability : Hydrolysis rates vary by bacterial strain, with Bifidobacterium longum showing no activity, while L. reuteri achieves complete cleavage within 24 hours .

Biotransformation Pathway:

  • Ester hydrolysis : 5-CQA → Caffeic acid + Quinic acid .

  • Oxidative cyclization : cis-Caffeic acid → Caffeoyl quinone → Esculetin .

Antioxidant Reaction Mechanisms

5-CQA exhibits radical-scavenging activity through two primary pathways:

  • SPLET (Sequential Proton Loss Electron Transfer) : Dominant in polar solvents (e.g., ethanol), where 5-CQA donates a proton followed by an electron to radicals like DPPH- .

  • HAT (Hydrogen Atom Transfer) : Favored in nonpolar solvents (e.g., benzene), involving direct hydrogen abstraction .

Comparative Reactivity:

MechanismSolventRate Constant (×104M1s1\times 10^4 \, \text{M}^{-1}\text{s}^{-1})
SPLETEthanol5.05.0 (vs. 2.32.3 for caffeic acid)
HATBenzene0.50.5 (theoretical)

Enzymatic Inhibition

5-CQA modulates enzyme activity through structural interactions:

  • sPLA2 inhibition : 5-CQA binds to the catalytic site of secretory phospholipase A2 (sPLA2), reducing its enzymatic activity by 70% at 50 μM. This interaction decreases edema and myonecrosis in vivo .

  • Conformational changes : Circular dichroism studies show 5-CQA reduces α-helix content in sPLA2 from 45% to 32%, altering substrate binding .

Photochemical and Thermal Isomerization

  • Photoisomerization : UV irradiation converts trans-5-CQA to its cis isomer, which is less stable and prone to oxidative degradation .

  • Thermal stability : At 100°C, 5-CQA degrades into caffeic acid and quinic acid, with a half-life of 2.5 hours in aqueous solution .

Scientific Research Applications

Antioxidant Properties

Numerous studies have highlighted the antioxidant capabilities of (E)-5-O-Cinnamoylquinic acid, which is crucial for combating oxidative stress-related diseases.

  • Mechanism of Action: The compound activates the Nrf2-antioxidant response element signaling pathway, leading to increased expression of antioxidant proteins such as glutamate cysteine ligase and heme oxygenase-1. This mechanism has been linked to protective effects against liver injury induced by oxidative stress .
  • Case Study: In a study involving HepG2 cells, treatment with (E)-5-O-Cinnamoylquinic acid resulted in significant reductions in reactive oxygen species levels and enhanced cellular glutathione, demonstrating its potential as a therapeutic agent for liver diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of (E)-5-O-Cinnamoylquinic acid make it a candidate for treating inflammatory conditions.

  • Research Findings: The compound has shown efficacy in reducing inflammation markers in various cellular models. For instance, it has been demonstrated to inhibit the activity of pro-inflammatory cytokines, contributing to its therapeutic potential against conditions like arthritis and cardiovascular diseases .

Antimicrobial Activity

(E)-5-O-Cinnamoylquinic acid exhibits antimicrobial properties against several pathogens.

  • In Vitro Studies: Research indicates that this compound can inhibit the growth of Gram-negative bacteria such as Escherichia coli and Shigella dysenteriae, suggesting its potential application in developing natural antimicrobial agents .

Cardiovascular Health

The compound's role in cardiovascular health is gaining traction due to its ability to modulate lipid profiles and reduce oxidative stress.

  • Mechanistic Insights: Studies have suggested that (E)-5-O-Cinnamoylquinic acid can influence multiple pathways involved in cardiovascular disease, including the modulation of MAPK and TNF-α pathways .
  • Clinical Relevance: Its application as a nutraceutical could provide a natural approach to managing cardiovascular risk factors .

Neuroprotective Effects

The neuroprotective potential of (E)-5-O-Cinnamoylquinic acid is particularly relevant in the context of neurodegenerative diseases.

  • Evidence from Research: The compound has been associated with protective effects against neuronal cell death induced by oxidative stress, indicating its potential use in treating conditions like Alzheimer's disease .

Biotransformation and Metabolism

Understanding the metabolism of (E)-5-O-Cinnamoylquinic acid is crucial for assessing its bioavailability and efficacy.

  • Gut Microbiota Interaction: Recent studies have shown that gut microbiota can biotransform (E)-5-O-Cinnamoylquinic acid into various metabolites that possess distinct biological activities. For example, Lactobacillus reuteri was identified as capable of converting this compound into bioactive metabolites that may enhance its health benefits .

Data Summary Table

Application AreaKey FindingsReferences
Antioxidant PropertiesActivates Nrf2 pathway; reduces oxidative stress
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Antimicrobial ActivityInhibits growth of E. coli and Shigella
Cardiovascular HealthModulates MAPK and TNF-α pathways
Neuroprotective EffectsProtects against neuronal cell death
BiotransformationConverted by gut microbiota into bioactive metabolites

Mechanism of Action

The mechanism of action of (E)-5-O-Cinnamoylquinic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Substituent Position Key Functional Groups Notable Bioactivity Natural Source
(E)-5-O-Cinnamoylquinic acid 5-OH Cinnamoyl (trans) Co-pigmentation, antioxidant Honeysuckle, hydrangea
5-O-Caffeoylquinic acid 5-OH Caffeoyl (3,4-dihydroxy) Antioxidant, NF-κB inhibition Coffee, sunflower
5-O-p-Coumaroylquinic acid 5-OH p-Coumaroyl (4-hydroxy) Moderate antioxidant Bamboo, fruits
4-O-Cinnamoylquinic acid 4-OH Cinnamoyl (trans) Prostaglandin inhibition Casearia grewiifolia

Q & A

Basic Research Questions

Q. How is (E)-5-O-Cinnamoylquinic acid identified and quantified in plant extracts?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise identification and quantification. Reference standards and UV-Vis spectrophotometry (λ ~320 nm) can validate peaks corresponding to cinnamoylquinic acid derivatives .
  • Key Considerations : Optimize mobile phase gradients (e.g., acetonitrile/water with formic acid) to resolve structural analogs like 4-O-caffeoylquinic acid or 3,5-dicaffeoylquinic acid, which may co-elute .

Q. What are the primary biological sources of (E)-5-O-Cinnamoylquinic acid?

  • Sources : Primarily isolated from Lonicera japonica (honeysuckle) and Hydrangea macrophylla . Extraction protocols involve methanol/water solvent systems followed by column chromatography (e.g., Sephadex LH-20) for purification .
  • Validation : Compare NMR data (¹H/¹³C) with published spectra to confirm identity, particularly distinguishing it from (Z)-isomers or positional isomers like 4-O-cinnamoylquinic acid .

Advanced Research Questions

Q. What experimental approaches are used to study the co-pigmentation role of (E)-5-O-Cinnamoylquinic acid in hydrangea sepal coloration?

  • Mechanistic Insight : The compound stabilizes anthocyanin-derived blue pigments via π-π stacking and hydrogen bonding. Use spectrophotometric titration at varying pH (4.0–6.0) to monitor hyperchromic shifts in anthocyanin absorption bands .
  • Advanced Techniques : Conduct in vitro reconstitution assays with delphinidin 3-glucoside and aluminum ions to mimic sepal vacuolar conditions .

Q. How does the stereochemistry of (E)-5-O-Cinnamoylquinic acid affect its bioactivity compared to its (Z)-isomer?

  • Comparative Analysis : Synthesize (E) and (Z) isomers via regioselective acylation of quinic acid with cinnamic acid derivatives. Assess antioxidant activity (e.g., DPPH/ABTS assays) and anti-inflammatory effects (e.g., NF-κB inhibition in RAW264.7 cells) .
  • Structural Impact : (E)-isomers exhibit higher planarity, enhancing radical scavenging capacity due to improved electron delocalization in the cinnamoyl moiety .

Q. How can researchers resolve contradictions in reported bioactivity data for (E)-5-O-Cinnamoylquinic acid across studies?

  • Data Harmonization : Standardize assay conditions (e.g., cell lines, solvent controls, and concentration ranges). For example, discrepancies in antibacterial activity may arise from variations in bacterial strain susceptibility or compound purity (>95% by HPLC) .
  • Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality and contextualize conflicting results .

Experimental Design & Reproducibility

Q. What strategies ensure reproducibility in synthesizing (E)-5-O-Cinnamoylquinic acid?

  • Synthetic Protocol : Use Mitsunobu conditions (DIAD, PPh₃) for esterification of quinic acid with cinnamoyl chloride. Monitor reaction progress via TLC (silica gel, ethyl acetate/formic acid/water) .
  • Purity Control : Validate final products using HR-MS and 2D NMR (HSQC, HMBC) to confirm regiochemistry and exclude side products like 3-O-cinnamoyl derivatives .

Q. How should researchers design studies to evaluate the compound’s antioxidant mechanisms beyond standard assays?

  • Advanced Models : Employ cellular oxidative stress models (e.g., H₂O₂-induced ROS in HepG2 cells) paired with metabolomic profiling (GC-MS/LC-MS) to map Nrf2/ARE pathway activation .
  • Dose-Response Analysis : Use Hill equation modeling to determine EC₅₀ values, ensuring physiological relevance of concentrations tested (typically 10–100 μM) .

Data Presentation & Compliance

Q. What guidelines should be followed when reporting spectroscopic data for (E)-5-O-Cinnamoylquinic acid?

  • NMR Reporting : Include full ¹H/¹³C assignments in DMSO-d₆ or CD₃OD, with coupling constants (J-values) for olefinic protons (J = 16.0 Hz for trans-configuration) .
  • Compliance : Adhere to Beilstein Journal guidelines for experimental reproducibility, including Supplementary Information for raw spectral data and chromatograms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.